

# Application Notes and Protocols for Near-Infrared Nuclear Counterstaining

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## Compound of Interest

Compound Name: DB775

Cat. No.: B15601293

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Note: The specific designation "**DB775**" does not correspond to a commercially available or academically documented nuclear counterstain. It is possible that this is an internal compound identifier, a misnomer, or a novel research compound not yet in the public domain. The following application notes and protocols are based on the properties and applications of commercially available far-red and near-infrared nuclear counterstains with emission spectra in a similar range (approximately 700-780 nm). These guidelines are intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals utilizing this class of fluorescent dyes for nuclear visualization.

## Introduction to Near-Infrared Nuclear Counterstains

Near-infrared (NIR) nuclear counterstains are synthetic dyes that bind to DNA within the cell nucleus and emit fluorescence in the far-red to near-infrared spectrum (typically >650 nm). These stains are crucial tools in fluorescence microscopy and imaging, offering several advantages over traditional UV or blue-light excitable counterstains like DAPI and Hoechst.

### Key Advantages:

- **Reduced Phototoxicity:** Longer wavelength excitation light is less energetic and therefore less damaging to live cells, enabling longer-term imaging studies.
- **Deeper Tissue Penetration:** NIR light can penetrate tissues more effectively than shorter wavelengths, making these stains ideal for imaging 3D cell cultures, spheroids, and tissue sections.

- **Minimal Spectral Overlap:** The emission spectra of NIR dyes are well-separated from commonly used green and red fluorophores (e.g., GFP, RFP, Alexa Fluor 488, Alexa Fluor 594), minimizing spectral bleed-through and simplifying multiplexing experiments.
- **Low Autofluorescence:** Cellular and tissue autofluorescence is significantly lower in the NIR range, leading to a higher signal-to-noise ratio and improved image quality.

## Product Information and Spectral Properties

While "DB775" is not a recognized product, several commercial dyes offer the desired NIR fluorescence. The table below summarizes the spectral properties of representative far-red/NIR nuclear stains.

Property	NucSpot® 750/780[1][2]	RedDot™ 2[3]	BioTracker NIR694
Excitation Maximum (nm)	759	665 (broad)	Can be excited from 488-647
Emission Maximum (nm)	780	695	694
Cell Permeability	Membrane Impermeant	Membrane Impermeant	Membrane Impermeant
Primary Application	Fixed Cells, Dead Cells	Fixed Cells, Dead Cells	Fixed and Permeabilized Cells
RNase Treatment Required	No	No	No

## Experimental Protocols

### Staining of Fixed and Permeabilized Cells for Immunofluorescence

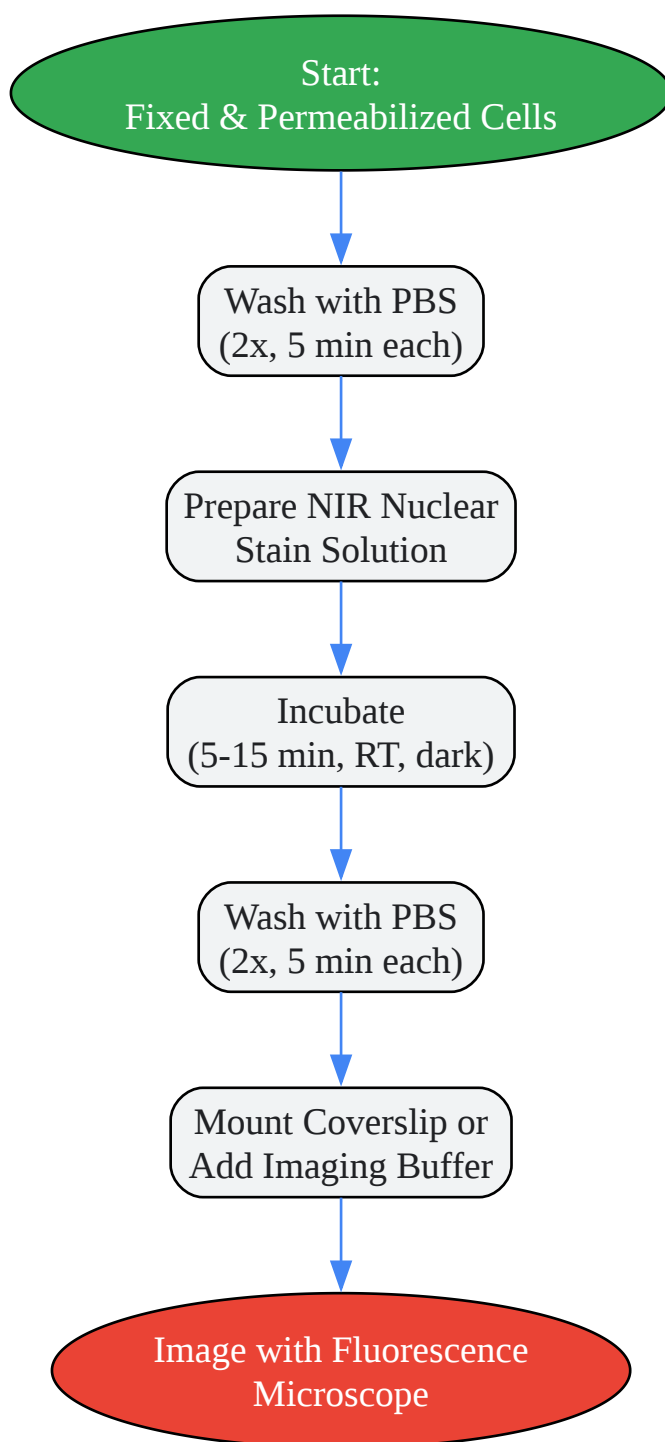
This protocol is suitable for staining the nuclei of cells that have been fixed and permeabilized for antibody-based detection of intracellular targets.

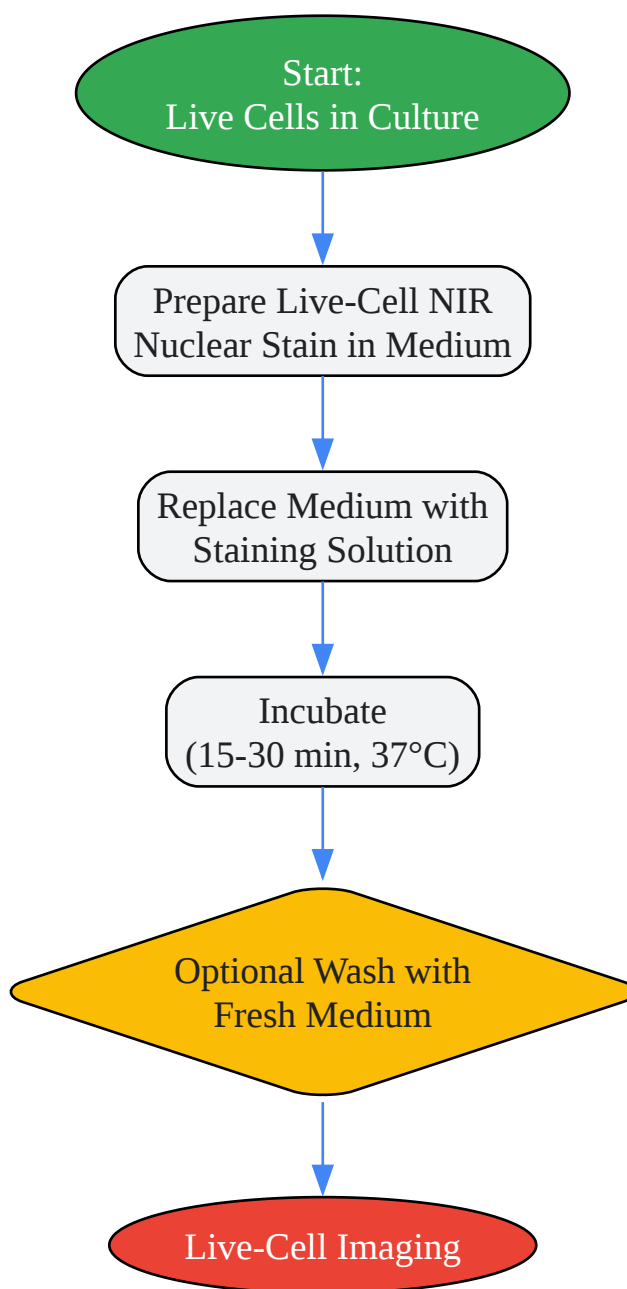
**Materials:**

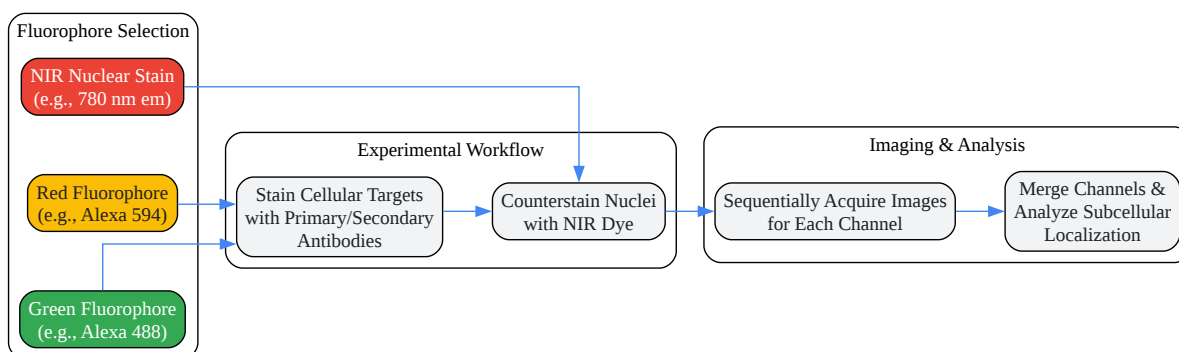
- Fixed and permeabilized cells on coverslips or in microplates
- Near-Infrared Nuclear Stain (e.g., NucSpot® 750/780, RedDot™2)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Mounting Medium

**Procedure:**

- **Wash:** After the final wash step of your immunofluorescence protocol, wash the cells twice with PBS for 5 minutes each.
- **Prepare Staining Solution:** Dilute the NIR nuclear stain to its optimal working concentration in PBS. The optimal concentration should be determined empirically, but a starting point of 1X (as recommended by the manufacturer) or a 1:1000 dilution of a stock solution is common.
- **Incubation:** Add the staining solution to the cells and incubate for 5-15 minutes at room temperature, protected from light.
- **Wash:** Wash the cells twice with PBS for 5 minutes each to remove unbound dye.
- **Mounting:** Mount the coverslips onto microscope slides using an appropriate mounting medium. For microplates, add fresh PBS or imaging buffer.
- **Imaging:** Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen NIR dye (e.g., Cy7 filter set).







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## References

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